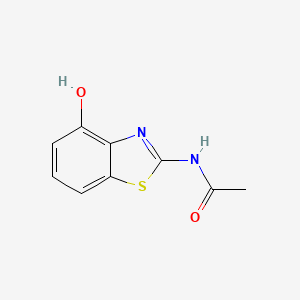
Acetamide, N-(4-hydroxy-2-benzothiazolyl)-
Cat. No. B8796881
Key on ui cas rn:
20600-52-6
M. Wt: 208.24 g/mol
InChI Key: HUTRTAUAQNIHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07148221B2
Procedure details


To a solution of N-(4-hydroxybenzo-thiazol-2-yl)-acetamide, (Example 144(c)), (96 g, 27 mmol) in DMF (200 mL) was added NaH (0.68 g, 28 mmol, 60% dispersion in oil, Aldrich) and the mixture was stirred at 0° C. for 15 min. [2-(6-Chloro-pyrimidin-4-yl)-5-trifluoromethyl-phenyl]-carbamic acid tert-butyl ester, (Example 148(b)), (10 g, 26 mmol) was then added and the reaction mixture was allowed to warm to room temperature, and stirred for 4.5 h. The reaction mixture was quenched with H2O (200 mL) and poured into a solution containing 30% ethyl acetate/hexanes (500 mL) and 1 N NaOH (800 mL). A white precipitate which formed was filtered and the filtercake was washed with H2O (100 mL) and 10% EtOAc/hexanes (100 mL). The filtercake was dried in vacuum, redissolved in an acetone/methanol mixture and adsorbed on silica gel. Purification by silica gel chromatography (2:1 EtOAc/hexanes) afforded the product as a white crystalline solid. Mp: 194–195° C. MS (ESI, pos. ion) m/z: 546 (M+1).



Name
[2-(6-Chloro-pyrimidin-4-yl)-5-trifluoromethyl-phenyl]-carbamic acid tert-butyl ester
Quantity
10 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[N:8]=[C:9]([NH:11][C:12](=[O:14])[CH3:13])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:17]([O:21][C:22](=[O:41])[NH:23][C:24]1[CH:29]=[C:28]([C:30]([F:33])([F:32])[F:31])[CH:27]=[CH:26][C:25]=1[C:34]1[CH:39]=[C:38](Cl)[N:37]=[CH:36][N:35]=1)([CH3:20])([CH3:19])[CH3:18]>CN(C=O)C>[C:17]([O:21][C:22](=[O:41])[NH:23][C:24]1[CH:29]=[C:28]([C:30]([F:32])([F:31])[F:33])[CH:27]=[CH:26][C:25]=1[C:34]1[CH:39]=[C:38]([O:1][C:2]2[C:7]3[N:8]=[C:9]([NH:11][C:12](=[O:14])[CH3:13])[S:10][C:6]=3[CH:5]=[CH:4][CH:3]=2)[N:37]=[CH:36][N:35]=1)([CH3:20])([CH3:18])[CH3:19] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=CC2=C1N=C(S2)NC(C)=O
|
|
Name
|
|
|
Quantity
|
0.68 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
[2-(6-Chloro-pyrimidin-4-yl)-5-trifluoromethyl-phenyl]-carbamic acid tert-butyl ester
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=CC(=C1)C(F)(F)F)C1=NC=NC(=C1)Cl)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 4.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with H2O (200 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 30% ethyl acetate/hexanes (500 mL) and 1 N NaOH (800 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white precipitate which formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtercake was washed with H2O (100 mL) and 10% EtOAc/hexanes (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtercake was dried in vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in an acetone/methanol mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel chromatography (2:1 EtOAc/hexanes)
|
Outcomes


Product
Details
Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=CC(=C1)C(F)(F)F)C1=NC=NC(=C1)OC1=CC=CC2=C1N=C(S2)NC(C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
